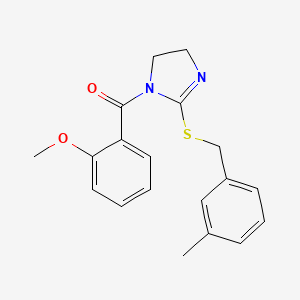

(2-methoxyphenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Description

This compound is a 4,5-dihydroimidazole (imidazoline) derivative featuring a 2-methoxyphenyl ketone group and a 2-((3-methylbenzyl)thio) substituent. The 2-methoxyphenyl group contributes electron-donating effects, while the 3-methylbenzyl thioether moiety adds lipophilicity and steric bulk. Such structural features are critical in medicinal chemistry, where imidazole derivatives are explored for antiproliferative, antimicrobial, and enzyme-inhibitory activities .

Properties

IUPAC Name |

(2-methoxyphenyl)-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2S/c1-14-6-5-7-15(12-14)13-24-19-20-10-11-21(19)18(22)16-8-3-4-9-17(16)23-2/h3-9,12H,10-11,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFNKKTWKHWDSMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CSC2=NCCN2C(=O)C3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2-methoxyphenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, including its anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

The structure of the compound includes a methoxyphenyl group and a thioether-linked imidazole derivative. The imidazole ring is well-known for its presence in various bioactive compounds, making this compound particularly interesting for further research. The unique combination of both thioether and imidazole functionalities may enhance its biological activity compared to simpler structures.

Structural Features

| Structural Component | Description |

|---|---|

| Methoxy Group | Enhances solubility and may contribute to anti-inflammatory effects. |

| Thioether Linkage | Known for potential antimicrobial properties. |

| Imidazole Derivative | Commonly associated with anticancer activities. |

Anticancer Activity

Preliminary studies indicate that compounds with similar structural motifs exhibit significant anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms.

Case Studies

-

Cytotoxicity Evaluation : In vitro studies have demonstrated that derivatives similar to this compound exhibit cytotoxic effects against various cancer cell lines, including:

- Lung Cancer (A549) : IC50 values indicating effective inhibition.

- Skin Cancer (SK-MEL-2) : Notable suppression of growth.

- Colon Cancer (HCT15) : Significant cytotoxicity observed.

Antimicrobial Activity

The thioether component suggests potential antimicrobial properties. Compounds with similar thioether functionalities have been reported to exhibit activity against both bacterial and fungal pathogens.

Research Findings

- Antimicrobial Efficacy : Studies have shown that thioether-containing compounds can effectively inhibit the growth of various microbial strains, suggesting a broad-spectrum antimicrobial potential for this compound as well.

Anti-inflammatory Properties

The methoxy group in the compound may enhance its anti-inflammatory effects. Compounds with methoxy substitutions are often investigated for their ability to modulate inflammatory pathways.

Mechanistic Insights

Research indicates that the presence of methoxy groups can influence the modulation of inflammatory cytokines, leading to reduced inflammation in experimental models.

Synthesis Pathway

The synthesis of this compound can be achieved through multicomponent condensation reactions involving starting materials such as 5-hydroxy-4,7-dimethyl-2H-chromen-2-one and 4-methoxyphenylglyoxal.

Interaction Studies

Understanding how this compound interacts with biological systems is crucial for elucidating its mechanisms of action. High-throughput screening methods can facilitate these studies, allowing researchers to assess biological activity across various targets rapidly.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Methanone Derivatives

The target compound can be compared to analogs with modifications in the aryl or thioether groups. Key examples include:

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : The 2-methoxyphenyl group (target) enhances electron density, contrasting with electron-withdrawing groups like CF3 in , which may improve metabolic stability but reduce solubility.

- Core Saturation : The 4,5-dihydroimidazole core in the target compound reduces aromaticity versus fully unsaturated imidazoles (e.g., ), likely altering π-π stacking interactions in biological targets.

Structural and Chemoinformatic Analysis

Using similarity coefficients (e.g., Tanimoto index), the target compound shares ~70–80% structural similarity with (common imidazole core and thioether) but <50% with furan/CF3-substituted analogs . Substituent diversity highlights the need for tailored QSAR models to predict activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.